LogP Advantage: 3-Propyl DHQO Exhibits 41% Higher Lipophilicity Than 3-Methyl Analog, Favoring Membrane Permeability
The octanol-water partition coefficient (LogP) of 3-propyl-3,4-dihydroquinolin-2(1H)-one is 2.68, compared to 1.90 for the 3-methyl analog (CAS 31883-79-1) . This represents a 0.78 LogP unit increase, translating to an approximately 6-fold greater partitioning into the organic phase, which is directly relevant for passive membrane permeability prediction in CNS drug design .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 |
| Comparator Or Baseline | 3-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 31883-79-1), LogP = 1.90 |
| Quantified Difference | ΔLogP = +0.78 (41% increase in LogP value; ~6-fold increase in P) |
| Conditions | Computed LogP values from chemical database (Chemsrc) |
Why This Matters
Higher LogP directly impacts permeability and distribution; researchers optimizing CNS-penetrant DHQO-based ligands should select the 3-propyl variant over the 3-methyl when increased membrane partitioning is desired, reducing the need for additional lipophilic substitutions elsewhere.
